

PF-06447475: A Technical Guide to its Discovery and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06447475 is a highly potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][3] This document provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of PF-06447475, positioning it as a critical tool for research in Parkinson's disease and other neurodegenerative disorders. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Discovery and Development

PF-06447475, chemically known as 3-[4-(Morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile, was identified through a dedicated drug discovery program aimed at developing potent and selective inhibitors of LRRK2 kinase activity.[1][2] The discovery process involved the optimization of a novel series of compounds, with a focus on enhancing kinome selectivity, which was achieved using a surrogate crystallography approach.[1][2] This effort led to the identification of PF-06447475 as a lead candidate with desirable properties for further preclinical investigation.[1]

Chemical Properties



The fundamental chemical and physical properties of PF-06447475 are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.

Property	Value	Reference
Chemical Name	3-[4-(Morpholin-4-yl)-7H- pyrrolo[2,3-d]pyrimidin-5- yl]benzonitrile	[1][2]
Molecular Formula	C17H15N5O	[4]
Molecular Weight	305.33 g/mol	[5][6]
CAS Number	1527473-33-1	[4][6]
Appearance	Solid	[4][5]
Solubility	10 mM in DMSO	[4]
Storage	Powder: -20°C for 2 years. In Solvent: -80°C for 6 months	[3][6]

Mechanism of Action and Biological Activity

PF-06447475 is a potent inhibitor of LRRK2 kinase activity.[3][7] Mutations in the LRRK2 gene, particularly the G2019S mutation, are linked to an increased risk of Parkinson's disease and are associated with enhanced kinase activity.[1] By inhibiting LRRK2, PF-06447475 has been shown to have neuroprotective effects in various models of Parkinson's disease.[3]

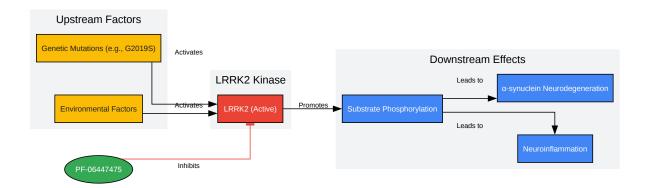
The inhibitory activity of PF-06447475 has been quantified in several assays, as detailed in the table below.



Assay	IC50	Reference
LRRK2 (Wild Type)	3 nM	[3][7]
LRRK2 (G2019S mutant)	11 nM	[6]
Endogenous LRRK2 in Raw264.7 cells	<10 nM	[7]
LRRK2 pS935 in G2019S BAC-transgenic mice brain	103 nM	[7]
LRRK2 pS1292 in G2019S BAC-transgenic mice brain	21 nM	[7]
MST1/MST2	22 nM (MST2)	[4]

Signaling Pathway

The primary mechanism of action of PF-06447475 involves the direct inhibition of LRRK2 kinase activity, which in turn can modulate downstream signaling pathways implicated in neurodegeneration and neuroinflammation.



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Inhibition of LRRK2 signaling by PF-06447475.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments involving PF-06447475.

LRRK2 Kinase Activity Assay (In Vitro)

This protocol is based on the general description of LRRK2 kinase assays found in the literature.[1]

Objective: To determine the in vitro inhibitory potency of PF-06447475 against LRRK2 kinase.

Materials:

- Recombinant LRRK2 enzyme (Wild Type or G2019S mutant)
- · LRRKtide peptide substrate
- [y-33P]ATP
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
- PF-06447475 (in DMSO)
- 96-well plates
- Scintillation counter

Procedure:

- Prepare serial dilutions of PF-06447475 in DMSO and then dilute into the kinase buffer.
- In a 96-well plate, add the LRRK2 enzyme, LRRKtide substrate, and the diluted PF-06447475 or vehicle (DMSO).
- Initiate the kinase reaction by adding [y-33P]ATP.

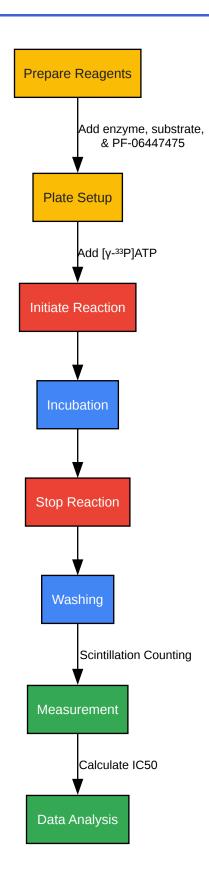






- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
- Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [y-33P]ATP.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition for each concentration of PF-06447475 and determine the IC50 value using non-linear regression analysis.





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Workflow for the in vitro LRRK2 kinase assay.



In Vivo Pharmacodynamic Studies in Rats

This protocol is a generalized representation of in vivo studies described for PF-06447475.[3]

Objective: To assess the ability of PF-06447475 to inhibit LRRK2 kinase activity in the brain of live animals.

Materials:

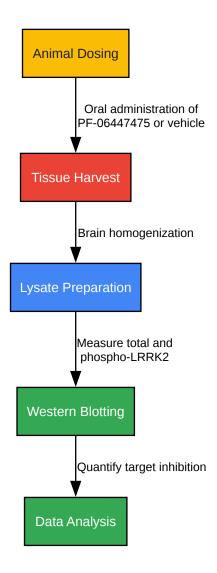
- Sprague-Dawley rats
- PF-06447475 formulation for oral administration (p.o.)
- Vehicle control
- Brain homogenization buffer
- Antibodies for Western blotting (total LRRK2, phospho-LRRK2 (e.g., pS935))
- · Western blotting equipment and reagents

Procedure:

- Acclimate male Sprague-Dawley rats to the housing conditions.
- Administer PF-06447475 or vehicle to the rats via oral gavage at desired doses (e.g., 3 and 30 mg/kg).
- At a specified time point post-dosing (e.g., 2 hours), euthanize the animals and rapidly harvest the brains.
- Homogenize brain tissue in a suitable lysis buffer containing phosphatase and protease inhibitors.
- Determine the total protein concentration of the brain lysates.
- Perform Western blot analysis to measure the levels of total LRRK2 and phosphorylated LRRK2 (pS935).



- Quantify the band intensities and calculate the ratio of phospho-LRRK2 to total LRRK2.
- Compare the ratios between the vehicle-treated and PF-06447475-treated groups to determine the in vivo target engagement.



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Workflow for in vivo pharmacodynamic studies.

Conclusion

PF-06447475 is a well-characterized and highly potent LRRK2 inhibitor that serves as an invaluable tool for investigating the role of LRRK2 in health and disease. Its favorable chemical and pharmacological properties, including brain penetrance, make it particularly suitable for in vivo studies related to Parkinson's disease and other neurodegenerative conditions. The



information and protocols provided in this guide are intended to facilitate further research and drug development efforts centered on LRRK2 inhibition.

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